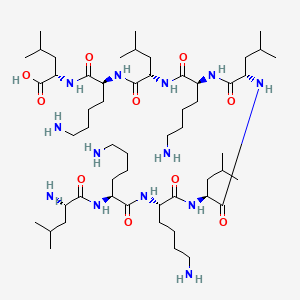
Peptide 399
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 399 is an antimicrobial peptide; an idealized amphiphilic alpha helix.
Applications De Recherche Scientifique
Foldamers and Peptidomimetics
Peptide 399 is part of a broader category of molecules known as foldamers, which include peptidomimetics. These foldamers are instrumental in research due to their structural diversity and potential therapeutic applications. They offer innovative approaches in molecular recognition and self-assembly processes, making them valuable in drug design and material science (Hill et al., 2001).
Antimicrobial and Antitumor Activities
This compound, an idealized amphiphilic alpha helix, has shown potent antitumor activity against various human tumor cell lines. Its lytic activity is specific to tumor cells, distinguishing it from other peptides like magainin 2. The research also highlights the effects of serum components on the activity of peptides like 399 (Peck-Miller et al., 2004).
Immunomodulatory Applications
Peptides similar to 399, derived from PR-39, a host defense peptide, demonstrate broad antimicrobial spectrum and immunomodulatory activities. These peptides are involved in processes like wound healing and can induce cytokine production, highlighting their potential in developing alternative antibiotics and in immunotherapy (Veldhuizen et al., 2014).
Peptide Drug Design and Development
This compound's therapeutic potential is part of a larger trend in peptide therapeutics, known for their selectivity, efficacy, and tolerability. New routes in peptide drug design include multifunctional, cell-penetrating peptides and peptide drug conjugates, which are explored to overcome traditional peptide limitations (Fosgerau & Hoffmann, 2015).
Enhancing Pharmacokinetic Properties
Research has explored modifying peptides like 399 to enhance their pharmacokinetic properties. Techniques like site-specific amino acid substitution and lipid modification have been employed to increase peptides' circulating half-lives and biological activities, demonstrating the potential of peptides in clinical applications (Wan et al., 2003).
Data Mining for Peptide Properties
Data mining tools are being used to analyze the physicochemical properties of peptides like 399. These tools help in understanding peptide characteristics and aid in the engineering of new amino acid sequences, thus accelerating research and development in peptide-based therapeutics (Terziyski et al., 2023).
Bioactive Peptides in Functional Ingredients
This compound's applications extend to the field of bioactive peptides, which have been identified in various foods and exhibit a range of bioactivities. Such peptides are being explored for their potential in functional foods, contributing to the prevention of diseases associated with metabolic syndrome and mental health (Lafarga & Hayes, 2014).
Propriétés
Numéro CAS |
150398-24-6 |
|---|---|
Formule moléculaire |
C54H105N13O10 |
Poids moléculaire |
1096.51 |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H105N13O10/c1-32(2)27-37(59)46(68)60-38(19-11-15-23-55)47(69)61-39(20-12-16-24-56)48(70)65-44(30-35(7)8)53(75)66-43(29-34(5)6)52(74)62-40(21-13-17-25-57)49(71)64-42(28-33(3)4)51(73)63-41(22-14-18-26-58)50(72)67-45(54(76)77)31-36(9)10/h32-45H,11-31,55-59H2,1-10H3,(H,60,68)(H,61,69)(H,62,74)(H,63,73)(H,64,71)(H,65,70)(H,66,75)(H,67,72)(H,76,77)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
Clé InChI |
DKHHZKDYCNRLEJ-NVAZTIMOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Peptide 399; (Leu-lys-lys-leu-leu-lys-leu)2; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


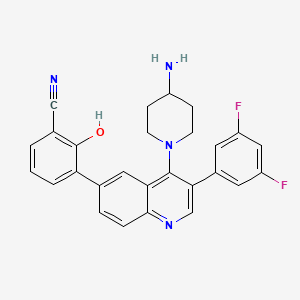
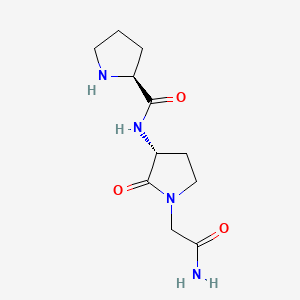
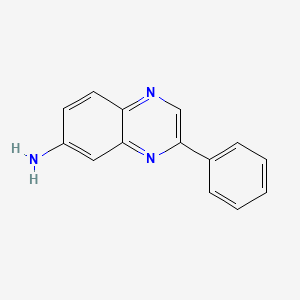


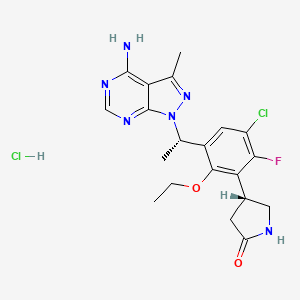
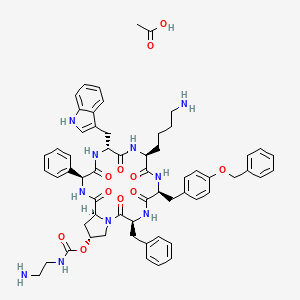
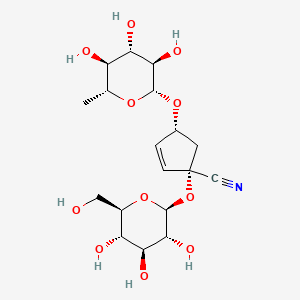
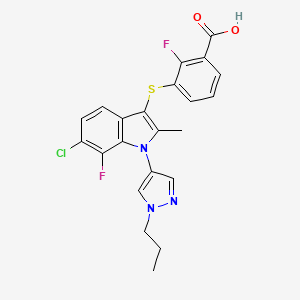
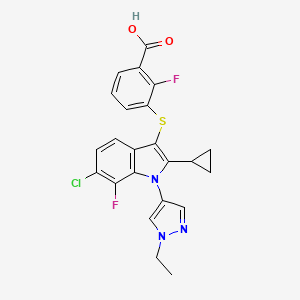
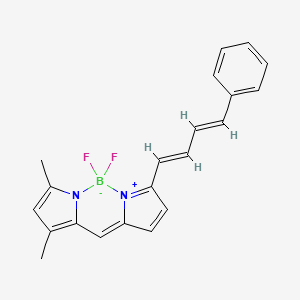

![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
